Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst such as PPh3 . Another method includes the use of aromatic amines and diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate include:
- Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
- Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
This compound is part of the quinoline family, known for their biological activities. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate biochemical pathways by binding to molecular targets, which can lead to various therapeutic effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .
- Antiviral Properties : The compound has also been evaluated for its antiviral activity. In vitro studies indicated that it could inhibit the replication of viruses such as Hepatitis B .
- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Data Table: Biological Activities of this compound
Case Studies
- Antibacterial Efficacy : A study focused on the synthesis and evaluation of quinoline derivatives highlighted the potent antibacterial activity of this compound against resistant strains. The study utilized both in vitro assays and murine models to demonstrate efficacy .
- Antiviral Screening : Another research effort investigated the antiviral potential against Hepatitis B. The compound was found to significantly reduce viral load in cell cultures at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for viral infections .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its biological targets. These studies revealed that the compound binds effectively to active sites on enzymes involved in viral replication and bacterial metabolism .
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONWGHJVALLIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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